molecular formula C3H5F3N2 B2784215 2,2,2-Trifluoro-N-methylacetimidamide CAS No. 431-41-4

2,2,2-Trifluoro-N-methylacetimidamide

Cat. No.: B2784215
CAS No.: 431-41-4
M. Wt: 126.082
InChI Key: OHMQLLYCGOKUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-methylacetimidamide is an organic compound with the molecular formula C3H5F3N2. It is a colorless liquid that is soluble in organic solvents such as ethanol and methanol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-methylacetimidamide typically involves the reaction of trifluoroacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-methylacetimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-methylacetimidamide has diverse applications in scientific research:

Properties

IUPAC Name

2,2,2-trifluoro-N'-methylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2/c1-8-2(7)3(4,5)6/h1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMQLLYCGOKUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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